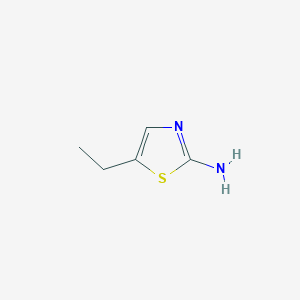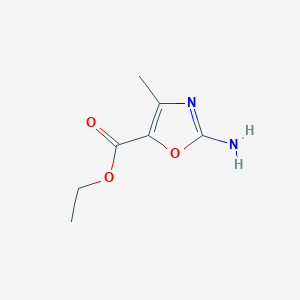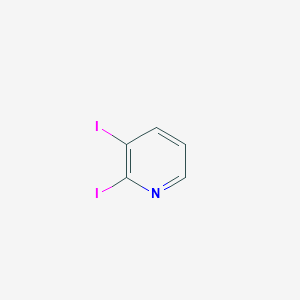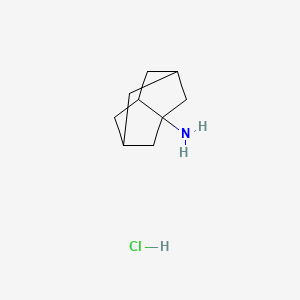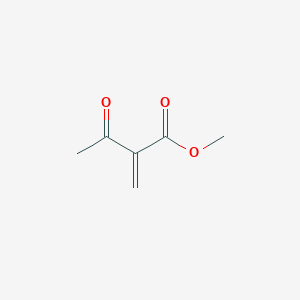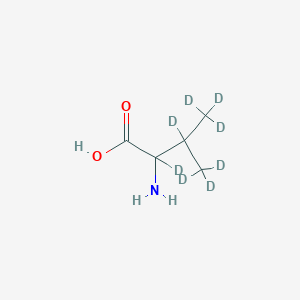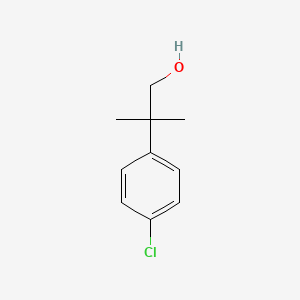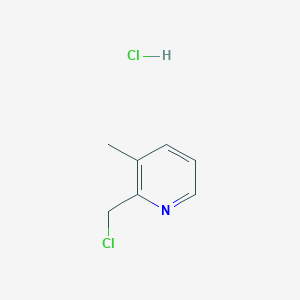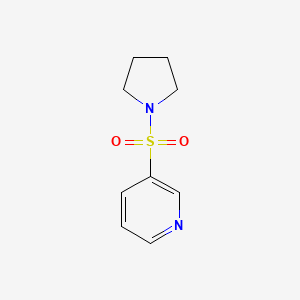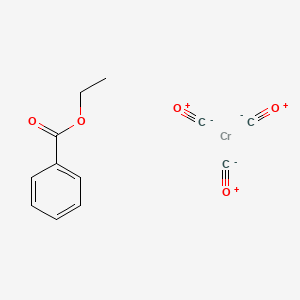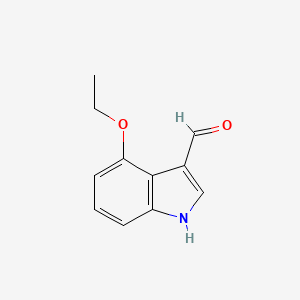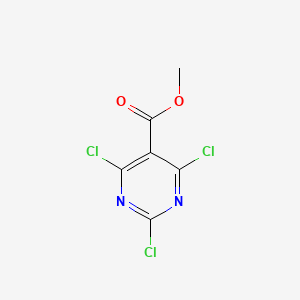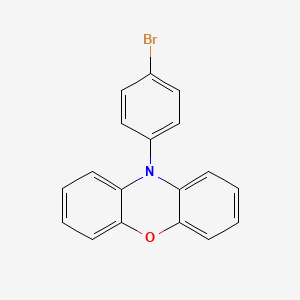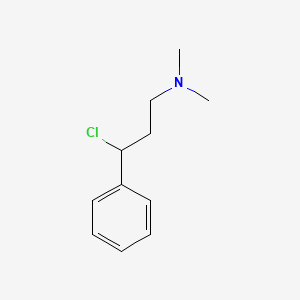
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine
Overview
Description
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is a chemical compound with the molecular formula C11H17Cl2N . It is also known as 3-chloro-N,N-dimethyl-1-phenylpropan-1-amine hydrochloride . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine consists of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 234.16 .Physical And Chemical Properties Analysis
The compound has a melting point of 135-137 °C . The molecular weight of the compound is 234.16 .Scientific Research Applications
GABAB Receptor Antagonists
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is related to compounds that have been studied for their potential as GABAB receptor antagonists. Research conducted by Abbenante, Hughes, and Prager (1994) demonstrated that certain analogs of Baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, can act as specific agonists of the GABA and GABAB receptors (Abbenante, Hughes, & Prager, 1994).
Nitrocyclopropane Synthesis
The compound has been used in the preparation of nitrocyclopropane. Faugeras, Luong, and Papadopoulo (1999) investigated this application, demonstrating that reacting 3-chloro-1-nitropropane with an amine in the presence of a polar, aprotic solvent can yield nitrocyclopropane (Faugeras, Luong, & Papadopoulo, 1999).
N,N-Dimethylation of Amines and Nitro Compounds
This chemical also plays a role in the N,N-dimethylation of amines and nitro compounds. Zhang, Zhang, Deng, and Shi (2015) found that TiO2 supported nano-Pd catalysts could be used for the N,N-dimethylation of various amines and nitro compounds under UV irradiation, including 4-chloro-N,N-dimethylaniline (Zhang, Zhang, Deng, & Shi, 2015).
Synthesis and Antimicrobial Studies
Tayade, Shekar, and Shekar (2012) synthesized derivatives of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine for their antimicrobial properties, highlighting its significance in pharmaceutical and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).
Enzymatic N-Demethylation
Abdel-Monem (1975) studied the N-demethylation of derivatives of this compound, which was relevant to understanding the enzymatic processes in rodent liver homogenates (Abdel-Monem, 1975).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZCUHMWDKUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


